molecular formula C14H20N2O7 B12386950 N3-[(Tetrahydro-2-furanyl)methyl]uridine

N3-[(Tetrahydro-2-furanyl)methyl]uridine

Cat. No.: B12386950
M. Wt: 328.32 g/mol
InChI Key: HBWAFTROEHIWBO-HTEVANTCSA-N
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Description

N3-[(Tetrahydro-2-furanyl)methyl]uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that is a component of RNA. This compound has potential antiepileptic effects and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine typically involves the modification of uridineSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps to laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and regulatory compliance .

Chemical Reactions Analysis

Types of Reactions

N3-[(Tetrahydro-2-furanyl)methyl]uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound .

Scientific Research Applications

N3-[(Tetrahydro-2-furanyl)methyl]uridine has several scientific research applications:

    Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.

    Biology: Investigated for its potential antiepileptic and anxiolytic effects.

    Medicine: Explored as a potential therapeutic agent for epilepsy, anxiety, and hypertension.

Mechanism of Action

The mechanism of action of N3-[(Tetrahydro-2-furanyl)methyl]uridine involves its interaction with specific molecular targets and pathways. As a uridine analogue, it may mimic the effects of uridine in the body, potentially modulating neurotransmitter levels and influencing neuronal activity. This modulation could underlie its antiepileptic and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound, involved in RNA synthesis and various metabolic processes.

    Cytidine: Another nucleoside with similar structural features.

    Thymidine: A nucleoside involved in DNA synthesis

Uniqueness

N3-[(Tetrahydro-2-furanyl)methyl]uridine is unique due to the presence of the tetrahydro-2-furanyl group, which may confer distinct pharmacological properties compared to other nucleosides. This structural modification could enhance its stability, bioavailability, and therapeutic potential .

Properties

Molecular Formula

C14H20N2O7

Molecular Weight

328.32 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2/t8?,9-,11?,12+,13-/m1/s1

InChI Key

HBWAFTROEHIWBO-HTEVANTCSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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